molecular formula C8H13NO3 B14450210 N-Butanoyl-3-oxobutanamide CAS No. 77656-05-4

N-Butanoyl-3-oxobutanamide

Cat. No.: B14450210
CAS No.: 77656-05-4
M. Wt: 171.19 g/mol
InChI Key: NKCQQRICTGJTLH-UHFFFAOYSA-N
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Description

N-Butanoyl-3-oxobutanamide is a specialized organic compound characterized by a 3-oxobutanamide backbone (acetoacetamide) with a butanoyl (butyryl) group substituted on the amide nitrogen. Its molecular formula is C₈H₁₃NO₃, and its structure comprises two ketone groups and a tertiary amide linkage (Figure 1).

Properties

CAS No.

77656-05-4

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

N-butanoyl-3-oxobutanamide

InChI

InChI=1S/C8H13NO3/c1-3-4-7(11)9-8(12)5-6(2)10/h3-5H2,1-2H3,(H,9,11,12)

InChI Key

NKCQQRICTGJTLH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(=O)CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Butanoyl-3-oxobutanamide can be synthesized through the reaction of butanamide with diketene. The reaction typically involves the use of aniline derivatives and manganese(III) acetate as catalysts . The reaction conditions often include refluxing in acetic acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also involve purification steps such as recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-Butanoyl-3-oxobutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Butanoyl-3-oxobutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Butanoyl-3-oxobutanamide involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it interferes with bacterial signaling molecules called autoinducers, thereby disrupting bacterial communication and biofilm formation . The compound may also interact with enzymes and receptors involved in various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-Butanoyl-3-oxobutanamide are best understood through comparison with analogs, as detailed below:

N-Butyl-3-oxobutanamide

  • Structure: Features a linear butyl group on the amide nitrogen instead of butanoyl.
  • Synthesis : Prepared via diketene and 1-butylamine in benzene/water at 0°C, yielding 89% .
  • Applications : Serves as a precursor for α-oxoketene S,S-acetals, which are intermediates in heterocyclic synthesis.

3-oxo-2-Phenylbutanamide

  • Structure : A phenyl group at the C2 position instead of a hydrogen atom.
  • Applications : Recognized as an amphetamine synthesis precursor, with forensic relevance in wastewater analysis .
  • Stability: Likely less polar than this compound due to the aromatic ring.

Methyl 2-Benzoylamino-3-oxobutanoate

  • Structure: Incorporates a benzoylamino group at C2 and a methyl ester at the carboxylate.
  • Synthesis: Prepared via condensation of methyl 2-benzoylamino-3-oxobutanoate with aromatic amines under acidic conditions .
  • Reactivity: The ester group facilitates nucleophilic substitution, enabling access to enamino esters for heterocycle formation.

Baccatin III 13-Ester with Butanoylamino Substituent

  • Structure: Part of a taxane derivative with a butanoylamino group on a phenylpropanoic acid side chain.
  • Pharmaceutical Relevance: Modifications at the butanoylamino position influence bioactivity in taxane-based chemotherapeutics .

N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide)

  • Structure : Dimeric form linked by a 1,4-butanediyl group.
  • Molecular Formula : C₁₂H₂₀N₂O₄ (molar mass: 256.3 g/mol) .
  • Applications: Potential crosslinker in polymer chemistry or ligand in coordination complexes.

Research Findings and Implications

  • Synthetic Flexibility : The diketene-amine reaction pathway (e.g., ) is adaptable for diverse N-substituted 3-oxobutanamides, though yields vary with steric and electronic effects of substituents.
  • Functional Trade-offs: Acyl groups (e.g., butanoyl) may improve thermal stability but reduce solubility compared to alkyl analogs.
  • Pharmaceutical Potential: Butanoylamino derivatives in taxane esters highlight the role of acyl groups in modulating drug efficacy and metabolism.

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